molecular formula C14H12F3NO B3132112 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 364628-06-8

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B3132112
CAS No.: 364628-06-8
M. Wt: 267.25 g/mol
InChI Key: ADIMZZZULTXUEJ-UHFFFAOYSA-N
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Description

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminomethyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol typically involves the reaction of 3-(trifluoromethyl)aniline with formaldehyde and phenol under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the intermediate and its subsequent reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

    Trifloxystrobin: An agricultural fungicide with a trifluoromethyl group.

Uniqueness

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol, a compound characterized by the presence of a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F3NO, with a molecular weight of 267.25 g/mol. The trifluoromethyl group significantly influences the compound's biological activity by enhancing lipophilicity and altering electronic properties.

Antibacterial Activity

Recent studies have focused on the antibacterial properties of this compound, particularly its efficacy against various bacterial strains.

Synthesis and Testing

The compound was synthesized through a condensation reaction involving 5-bromosalicylaldehyde and primary amines. The resultant Schiff bases exhibited varying degrees of antibacterial activity.

Table 1: Antibacterial Activity of Synthesized Compounds

Compound NameMIC (µg/ml)Target BacteriaNotes
A66Staphylococcus aureusHigh activity against Gram-positive bacteria
A76Bacillus subtilisComparable activity to A6
A8>50Escherichia coliWeaker activity against Gram-negative bacteria
A9>50Pseudomonas aeruginosaWeaker activity observed

Molecular docking studies have shown that the synthesized compounds interact with the FabH enzyme, crucial for bacterial fatty acid biosynthesis. The hydrophobic interactions formed between the amino groups of the compounds and amino acids at the active site of FabH contribute to their antibacterial effects.

Table 2: Docking Interactions with FabH

Compound NameBinding Energy (kcal/mol)Key Interactions
A6-7.5Hydrophobic interactions with Asn268
A7-7.0Hydrogen bonding with active site residues

Case Studies

Several case studies have illustrated the potential of this compound as an antibacterial agent:

  • Study on S. aureus Inhibition : In a controlled laboratory setting, compounds derived from this structure demonstrated significant inhibition of S. aureus growth, with A6 showing an MIC value of 6 µg/ml.
  • Comparative Analysis : A comparative study highlighted that derivatives with trifluoromethyl substitutions exhibited better activity than non-fluorinated counterparts, reinforcing the importance of this functional group in enhancing biological potency .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)19/h1-8,18-19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIMZZZULTXUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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